1,4-Bis(2,5-dimethylbenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(2,5-dimethylbenzenesulfonyl)-1,4-diazepane, commonly known as DBD, is a chemical compound that belongs to the family of diazepanes. It is primarily used in scientific research for its unique properties and mechanism of action. DBD is synthesized through a multistep process and has been extensively studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of DBD is not fully understood. However, it is believed to interact with DNA and inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
DBD has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, DBD has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBD in lab experiments is its unique properties and mechanism of action. It has been shown to exhibit potent antitumor and antibacterial activity, making it a valuable tool for studying cancer and infectious diseases. However, one of the limitations of using DBD is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of DBD. One potential direction is the development of new derivatives of DBD with improved properties and reduced toxicity. Another direction is the study of DBD in combination with other drugs or therapies to enhance its efficacy against cancer and infectious diseases. Finally, the development of new materials based on DBD could lead to the development of new technologies and applications in various fields.
Synthesis Methods
DBD is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,4-diazepane in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
DBD has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DBD has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In biochemistry, DBD has been used as a cross-linking agent to study protein-protein interactions. DBD has also been studied for its potential use in the development of new materials such as polymers and gels.
properties
Product Name |
1,4-Bis(2,5-dimethylbenzenesulfonyl)-1,4-diazepane |
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Molecular Formula |
C21H28N2O4S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1,4-bis[(2,5-dimethylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H28N2O4S2/c1-16-6-8-18(3)20(14-16)28(24,25)22-10-5-11-23(13-12-22)29(26,27)21-15-17(2)7-9-19(21)4/h6-9,14-15H,5,10-13H2,1-4H3 |
InChI Key |
PZRCUXFPYRVGLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.